

# Assessing the Resistance Potential of Novan's Nitric Oxide Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The emergence of antimicrobial resistance is a critical global health challenge, necessitating the development of novel therapeutic agents with a low propensity for resistance. **Novan**, Inc.'s proprietary NITRICIL™ technology, which utilizes macromolecular structures for the controlled release of nitric oxide (NO), presents a promising alternative to conventional antimicrobial and antiviral therapies. This guide provides an objective comparison of the resistance potential of **Novan**'s nitric oxide-based therapies with other alternatives, supported by available experimental data.

### The Low Resistance Potential of Nitric Oxide

Nitric oxide's therapeutic efficacy stems from its multifaceted mechanism of action, which makes the development of microbial resistance a rare event. Unlike traditional antibiotics that often target specific enzymes or cellular processes, nitric oxide exerts broad-spectrum antimicrobial effects through various mechanisms:

- Nitrosative and Oxidative Stress: NO and its reactive nitrogen oxide species (RNOS) can
  modify and damage a wide range of biomolecules, including proteins, lipids, and nucleic
  acids.[1]
- DNA Damage: Nitric oxide can directly damage DNA through deamination and strand breaks, and also inhibit DNA repair enzymes.[1]



- Lipid Peroxidation: NO can induce lipid peroxidation, leading to membrane damage and loss of cellular integrity.[1]
- Protein Dysfunction: Through S-nitrosylation of cysteine residues, NO can alter the function of critical microbial enzymes and proteins.[2]

This multi-pronged attack requires multiple simultaneous mutations for a microbe to develop resistance, a statistically improbable occurrence.[3][4] Studies have shown that even after prolonged exposure to sub-lethal concentrations of nitric oxide, bacteria do not develop significant increases in their minimum inhibitory concentrations (MICs).[3][4]

## **Comparative Analysis of Resistance Potential**

This section compares the resistance potential of **Novan**'s nitric oxide therapies with alternative treatments for specific indications.

# Acne Vulgaris: Novan's SB204 vs. Topical Antibiotics and Retinoids

Acne vulgaris is a common skin condition often treated with topical antibiotics, which has led to a significant increase in antibiotic-resistant strains of Cutibacterium acnes (C. acnes).[5][6]



| Treatment Class      | Active Ingredient               | Mechanism of<br>Action                                                                | Reported<br>Resistance                                                                                                    |
|----------------------|---------------------------------|---------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|
| Nitric Oxide Therapy | Berdazimer Sodium<br>(in SB204) | Broad-spectrum antimicrobial and anti- inflammatory effects via nitric oxide release. | No evidence of C. acnes resistance to nitric oxide reported. [5][7]                                                       |
| Topical Antibiotics  | Clindamycin,<br>Erythromycin    | Inhibit bacterial protein synthesis.                                                  | Widespread resistance in C. acnes has been reported globally, with rates exceeding 50% in some regions.[7][8]             |
| Benzoyl Peroxide     | Benzoyl Peroxide                | Releases free radical oxygen that oxidizes bacterial proteins.                        | No evidence of C. acnes resistance has been reported. Often used in combination with antibiotics to reduce resistance.[5] |
| Topical Retinoids    | Tretinoin, Adapalene            | Normalize follicular keratinization and have anti-inflammatory effects.               | No direct microbial resistance, as they do not target microbes.[9]                                                        |

### Experimental Data Summary:

A study on the susceptibility of 31 C. acnes clinical strains demonstrated that while some strains exhibited high MIC values for clindamycin, doxycycline, erythromycin, and minocycline, indicating resistance, formulations containing benzoyl peroxide enhanced activity against these resistant strains.[5][7] Furthermore, bacterial cultures repeatedly exposed to a combination of clindamycin and benzoyl peroxide did not develop antibiotic resistance, which did occur with exposure to clindamycin alone.[5][7] While specific MIC values for **Novan**'s SB204 against C.



acnes are not publicly available, the inherent nature of nitric oxide's mechanism of action strongly suggests a very low potential for resistance development.

# Molluscum Contagiosum: Novan's Berdazimer Gel vs. Other Topical and Physical Treatments

Molluscum contagiosum (MC) is a viral skin infection caused by a poxvirus.[10] Treatment options are varied, and the potential for viral resistance is a consideration for antiviral agents.

| Treatment Class      | Treatment                              | Mechanism of Action                                                                                                                           | Reported<br>Resistance                                                                                                     |
|----------------------|----------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|
| Nitric Oxide Therapy | Berdazimer Gel,<br>10.3%               | Antiviral effects through nitric oxide release, which can interfere with viral replication and modulate the host immune response.[2] [11][12] | No resistance to nitric oxide has been reported for molluscum contagiosum virus.                                           |
| Vesicants            | Cantharidin                            | Causes blistering and destruction of infected cells.                                                                                          | Not applicable (physical destruction).                                                                                     |
| Physical Destruction | Cryotherapy,<br>Curettage              | Freezing or scraping off the lesions.                                                                                                         | Not applicable (physical removal).                                                                                         |
| Immunomodulators     | lmiquimod                              | Stimulates a local immune response against the virus.                                                                                         | Variable efficacy, with some studies showing no more effectiveness than placebo.[13] No specific data on viral resistance. |
| Keratolytics         | Salicylic Acid,<br>Potassium Hydroxide | Chemical destruction of infected tissue.                                                                                                      | Not applicable<br>(chemical<br>destruction).                                                                               |



#### Experimental Data Summary:

Due to the inability of the molluscum contagiosum virus (MCV) to be cultured in the lab, assessing antiviral efficacy and resistance is challenging.[2] A novel in vitro study utilized a surrogate vaccinia virus to demonstrate the anti-poxvirus properties of berdazimer sodium. The study showed that berdazimer sodium reduced vaccinia virus replication at concentrations lower than those causing cellular toxicity.[14] While direct quantitative data on MCV resistance is unavailable for any treatment, the non-specific, multi-targeted antiviral mechanism of nitric oxide suggests a significantly lower likelihood of resistance development compared to targeted antiviral drugs.

# Experimental Protocols Serial Passage Mutagenesis Assay for Assessing Bacterial Resistance to Nitric Oxide

This assay is designed to evaluate the potential for bacteria to develop resistance to an antimicrobial agent through repeated exposure to sub-inhibitory concentrations.

#### Materials:

- Bacterial strains of interest (e.g., S. aureus, E. coli, P. aeruginosa)
- Appropriate liquid growth medium (e.g., Tryptic Soy Broth)
- Nitric oxide-releasing agent (e.g., NO-releasing nanoparticles)
- 96-well microtiter plates
- Spectrophotometer

#### Protocol:

- Determine the Minimum Inhibitory Concentration (MIC): The MIC of the NO-releasing agent for each bacterial strain is determined using a standard broth microdilution method.
- Serial Passaging: a. A bacterial culture is grown to a specific optical density in the presence of a sub-inhibitory concentration (e.g., 0.5 x MIC) of the NO-releasing agent. b. After a



defined incubation period (e.g., 24 hours), a small aliquot of the culture is transferred to fresh medium containing the same sub-inhibitory concentration of the NO-releasing agent. c. This process is repeated daily for a specified number of passages (e.g., 20 days).

- MIC Re-evaluation: After the final passage, the MIC of the NO-releasing agent is redetermined for the passaged bacterial strain.
- Analysis: The MIC of the passaged strain is compared to the initial MIC of the parent strain. A significant increase in the MIC indicates the development of resistance.

# In Vitro Antiviral Assay for Molluscum Contagiosum Virus (MCV) using a Surrogate Virus

This protocol describes a method to assess the antiviral activity of a compound against MCV by using a related, culturable poxvirus, such as vaccinia virus.[2]

#### Materials:

- Host cell line susceptible to vaccinia virus (e.g., HEK293 cells)
- Vaccinia virus stock
- Berdazimer sodium or other test compounds
- Cell culture medium and supplements
- Reagents for quantifying viral replication (e.g., plaque assay, qPCR for viral DNA, or reporter virus expression)

#### Protocol:

- Cell Culture: Host cells are seeded in appropriate culture vessels (e.g., 96-well plates) and grown to confluence.
- Compound Treatment and Infection: a. Cells are pre-treated with various concentrations of the test compound for a specified period. b. The cells are then infected with a known multiplicity of infection (MOI) of vaccinia virus. c. Alternatively, the virus can be pre-incubated with the test compound before infecting the cells.



- Incubation: The infected cells are incubated for a period that allows for viral replication (e.g., 24-48 hours).
- Quantification of Viral Replication: The extent of viral replication is measured using one of the following methods:
  - Plaque Assay: Supernatants from infected cells are serially diluted and used to infect fresh cell monolayers to determine the number of plaque-forming units (PFU).
  - qPCR: Viral DNA is extracted from infected cells, and the copy number of a specific viral gene is quantified.
  - Reporter Gene Assay: If a reporter virus (e.g., expressing luciferase or GFP) is used, the reporter signal is measured.
- Analysis: The reduction in viral replication in the presence of the test compound is calculated relative to an untreated control. The 50% effective concentration (EC50) can be determined.

# Signaling Pathways and Experimental Workflows Bacterial Nitric Oxide Detoxification Pathway

Bacteria have evolved mechanisms to detoxify nitric oxide. A key pathway involves flavohemoglobin (Hmp) and nitric oxide reductases (NOR).



Click to download full resolution via product page



Check Availability & Pricing

Caption: Bacterial detoxification of nitric oxide via flavohemoglobin and nitric oxide reductase.

# **Experimental Workflow for Serial Passage Mutagenesis Assay**

The following diagram illustrates the workflow for assessing the development of microbial resistance to a test compound.





Click to download full resolution via product page

Caption: Workflow of a serial passage mutagenesis assay to assess microbial resistance.



### Conclusion

The available evidence strongly suggests that **Novan**'s nitric oxide-based therapies possess a very low potential for inducing microbial resistance. This is attributed to the multi-targeted and non-specific mechanism of action of nitric oxide, which presents a significant advantage over many existing antimicrobial and antiviral agents that are plagued by rising resistance rates. While direct comparative studies with quantitative MIC data for **Novan**'s specific formulations are not extensively available in the public domain, the fundamental properties of nitric oxide provide a strong rationale for its continued development as a durable therapeutic option in an era of increasing antimicrobial resistance. Further research with head-to-head comparative studies will be invaluable in fully elucidating the resistance-related advantages of **Novan**'s therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. The Antiviral Effect of Berdazimer Sodium on Molluscum Contagiosum Virus Using a Novel In Vitro Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acne Treatment NHS [nhs.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Avoiding the Danger of Rising Resistance in Cutibacterium acnes: Criticality of Benzoyl Peroxide and Antibiotic Fixed Combinations | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 7. Criticality of Benzoyl Peroxide and Antibiotic Fixed Combinations in Combating Rising Resistance in Cutibacterium acnes PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Topical retinoids in acne vulgaris: update on efficacy and safety. | Read by QxMD [read.qxmd.com]



- 10. physiciansweekly.com [physiciansweekly.com]
- 11. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 12. Berdazimer Sodium: A Novel Nitric Oxide-Releasing Drug in Dermatology PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interventions for cutaneous molluscum contagiosum PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Assessing the Resistance Potential of Novan's Nitric Oxide Therapies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1166878#assessing-the-resistance-potential-to-novan-s-nitric-oxide-therapies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com